molecular formula C15H32 B14254676 2,4,10-Trimethyldodecane CAS No. 189380-74-3

2,4,10-Trimethyldodecane

Cat. No.: B14254676
CAS No.: 189380-74-3
M. Wt: 212.41 g/mol
InChI Key: UEPNVRUJSYXOJZ-UHFFFAOYSA-N
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Description

Overview of Branched Alkane Research Paradigms

Research into branched alkanes is centered on understanding how their molecular architecture influences their physical and chemical behavior. A central concept in this field is the "alkane branching effect," which observes that branched alkanes, such as isobutane, are generally more stable than their straight-chain isomers, like n-butane. researchgate.netnih.gov This enhanced stability is not explained by simple steric repulsion but is attributed to more complex electronic phenomena. researchgate.net

Modern research paradigms employ sophisticated computational and analytical techniques to explore these effects:

Quantum Chemistry and Ab Initio Methods : High-level computational methods are used to investigate the origins of stability in branched alkanes. Studies have shown that the increased stability is linked to stabilizing electronic interactions, specifically geminal σ → σ* delocalization, and medium-range electron correlation effects between electrons in 1,3 alkyl groups. researchgate.netnih.gov These advanced calculations allow for the evaluation of stabilization energies by comparing branched alkanes with simpler molecules like ethane. nih.gov

Energy Landscape Analysis : The conformational possibilities of branched alkanes create complex, high-dimensional energy landscapes. Researchers utilize tools from topological data analysis, such as sublevelset persistent homology, to characterize these landscapes. colostate.edu This approach helps in understanding how molecules transition between different energy minimums, providing a more complete picture than traditional methods that focus only on the lowest energy pathways. colostate.edu

Predictive Modeling of Physical Properties : The structure of branched alkanes significantly affects their bulk properties, such as viscosity and density. Group contribution methods (GCM) are being developed and refined to predict these properties. tu-dresden.de For instance, the entropy scaling paradigm has been extended using GCM to calculate the viscosities of branched alkanes, which is crucial for applications in lubricants and fuels. tu-dresden.de These models often leverage equations of state like PC-SAFT to accurately calculate the necessary thermodynamic properties. tu-dresden.de

Significance of 2,4,10-Trimethyldodecane as a Model Hydrocarbon

While many detailed combustion and biofuel studies focus on its more famous isomer, 2,6,10-trimethyldodecane (B139076) (farnesane), this compound serves as a significant model hydrocarbon for several key research areas. solubilityofthings.comicders.org Its importance lies in its specific, asymmetric branching pattern, which makes it an excellent subject for fundamental studies on the influence of molecular structure on physical properties.

Isomerism and Structure-Property Relationships : As one of the many isomers of pentadecane, this compound is a valuable compound for studying structural isomerism. solubilityofthings.com By comparing its properties to those of other isomers like 2,6,10-trimethyldodecane or 2,6,11-trimethyldodecane, researchers can isolate the effects of methyl group positioning on characteristics such as boiling point, melting point, and density. vulcanchem.comcymitquimica.com The branching in its structure, compared to linear alkanes, leads to reduced molecular packing efficiency, which typically results in lower melting points. vulcanchem.com

Reference Compound in Chemical Analysis : In various analytical applications, particularly in chromatography, well-characterized branched alkanes are used as reference compounds. The distinct structure of this compound gives it a specific retention time in gas chromatography, making it useful for the identification and quantification of similar branched hydrocarbons in complex mixtures like petroleum fractions or synthetic fuels.

Foundation for Kinetic Modeling : Although comprehensive kinetic models are more developed for its isomers, the study of this compound provides foundational data for developing and validating broader models for large, asymmetric iso-paraffinic fuels. acs.org Understanding the fundamental reaction pathways of various branched structures is essential for creating robust predictive models for fuel combustion and oxidation.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of the compound.

PropertyValueSource
Molecular Formula C15H32 nist.gov
Molecular Weight 212.41 g/mol vulcanchem.com
IUPAC Name This compound vulcanchem.com
CAS Registry Number 189380-74-3 vulcanchem.com
Boiling Point 260–270°C (estimated) vulcanchem.com
Melting Point < −20°C vulcanchem.com
Density ~0.78 g/cm³ at 20°C vulcanchem.com
Solubility Insoluble in water; miscible with hydrocarbons and ethers vulcanchem.com

Biomass-Derived Synthesis Routes for Trimethyldodecanes

Renewable synthesis of trimethyldodecanes centers on the microbial production of a sesquiterpene precursor, primarily farnesene (B8742651), which is subsequently hydrogenated. This bio-based approach offers a sustainable alternative to petrochemical processes. The most well-documented isomer produced through this route is 2,6,10-trimethyldodecane, also known as farnesane. nih.gov Some fungi, like Fusarium verticillioides, have been shown to produce 2,6,10-trimethyldodecane directly. mdpi.com

The cornerstone of biosynthetic routes is the engineering of microbial "cell factories" to convert simple sugars into complex molecules like sesquiterpenes. sysbio.se Sesquiterpenes are a class of terpenes built from three isoprene (B109036) units, with farnesyl diphosphate (B83284) (FPP) being the universal precursor. sysbio.se By introducing a specific terpene synthase enzyme, the FPP can be converted into a target sesquiterpene, such as β-farnesene. nih.gov Both bacteria and yeast have been successfully engineered for this purpose. nih.gov

Saccharomyces cerevisiae, or common baker's yeast, is a robust and well-characterized microbial platform for producing sesquiterpenes. sysbio.se In eukaryotes like yeast, the synthesis of FPP occurs via the mevalonate (B85504) (MVA) pathway. tandfonline.com Metabolic engineering strategies focus on optimizing this pathway to increase the carbon flux towards FPP and, consequently, the desired sesquiterpene product. sysbio.se

Key engineering strategies in S. cerevisiae include:

Dynamic modulation : Rationally designed strategies can dynamically control key metabolic steps to achieve optimal production. sysbio.se

Increasing precursor and cofactor supply : Manipulating the broader metabolic network can further redirect carbon toward the MVA pathway. sysbio.se

These modifications have led to significant improvements in productivity, with one study reporting an 88-fold increase in α-santalene (another sesquiterpene) production. sysbio.se

The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising host for terpenoid biosynthesis. tandfonline.comacs.org Its natural ability to produce and store high levels of lipids means it has a strong inherent flux of acetyl-CoA, the primary precursor for the MVA pathway. nih.gov This characteristic, combined with a naturally hydrophobic microenvironment, makes it an attractive chassis for producing terpenes. tandfonline.com

Metabolic engineering efforts in Y. lipolytica have focused on:

Developing orthogonal pathways for terpenoid synthesis. nih.gov

Enhancing the supply of both acetyl-CoA and the cofactor NADPH. nih.gov

Expressing rate-limiting genes to overcome bottlenecks in the production pathway. nih.gov

Table 1: Comparison of Microbial Hosts for Sesquiterpene Production
Microbial HostKey AdvantagePrimary Biosynthetic PathwayEngineering Focus
Saccharomyces cerevisiaeRobust, well-characterized, widely used in industry. sysbio.seMevalonate (MVA) Pathway. tandfonline.comOverexpression and dynamic control of MVA pathway genes. sysbio.semdpi.com
Yarrowia lipolyticaHigh natural flux of acetyl-CoA, hydrophobic environment. tandfonline.comnih.govMevalonate (MVA) Pathway. tandfonline.comEnhancing precursor/cofactor supply, developing orthogonal pathways. nih.gov

Once the sesquiterpene farnesene is produced via fermentation, it undergoes catalytic hydrogenation to saturate its carbon-carbon double bonds. This chemical conversion transforms the alkene (farnesene) into its corresponding alkane, 2,6,10-trimethyldodecane (farnesane). nih.govalfa-industry.comresearchgate.net This two-step process—fermentation followed by hydrogenation—is a well-established industrial method for producing renewable branched alkanes.

The hydrogenation reaction is typically performed under specific conditions to ensure complete saturation.

Table 2: Typical Conditions for Catalytic Hydrogenation of Farnesene
ParameterConditionReference
CatalystNickel or Palladium on an alumina (B75360) support rsc.org
Temperature120–180°C rsc.org
Pressure10–20 bar H₂ rsc.org

Chemical Synthesis Approaches for Branched Alkanes

Beyond biosynthetic methods, traditional chemical synthesis offers pathways to construct branched alkanes like trimethyldodecanes. These methods provide versatility but often lack the green credentials of biomass-derived routes.

Alkylation reactions are a fundamental tool in organic chemistry for building up carbon skeletons. The Friedel-Crafts alkylation, for example, can be used to introduce methyl groups onto a longer alkane or aromatic framework using a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While powerful, these methods can sometimes suffer from a lack of regioselectivity, leading to mixtures of different isomers. smolecule.com This approach represents a classic method for creating the specific branched structure of compounds like this compound from petrochemical feedstocks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189380-74-3

Molecular Formula

C15H32

Molecular Weight

212.41 g/mol

IUPAC Name

2,4,10-trimethyldodecane

InChI

InChI=1S/C15H32/c1-6-14(4)10-8-7-9-11-15(5)12-13(2)3/h13-15H,6-12H2,1-5H3

InChI Key

UEPNVRUJSYXOJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCC(C)CC(C)C

Origin of Product

United States

Synthetic and Biosynthetic Pathways of 2,4,10 Trimethyldodecane

Synthetic Pathways

The synthesis of highly branched alkanes such as 2,4,10-trimethyldodecane can be approached through various alkylation strategies, with Lewis acid catalysis being a prominent method. Lewis acids are electron-pair acceptors that can activate substrates, facilitating the formation of carbon-carbon bonds. wikipedia.orgmdpi.com In the context of synthesizing this compound, Lewis acid-catalyzed alkylation would theoretically involve the introduction of methyl groups onto a dodecane (B42187) backbone or the coupling of smaller, branched precursors.

The classical Friedel-Crafts alkylation, while traditionally applied to aromatic compounds, provides a conceptual basis for the alkylation of alkanes. wikipedia.orgmt.com This type of reaction typically employs strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to generate a carbocation or a carbocation-like complex from an alkyl halide, which then acts as an electrophile. mt.comlibretexts.org For the synthesis of this compound, a hypothetical approach could involve the reaction of a dodecane derivative with a methylating agent in the presence of a Lewis acid. However, direct C-H activation and selective methylation of a long-chain alkane at specific positions present significant challenges, including the potential for carbocation rearrangements and polyalkylation. libretexts.orgsaskoer.ca

A more controlled approach might involve the alkylation of a functionalized long-chain molecule or the coupling of smaller, branched alkyl fragments. For instance, the reaction of an appropriate dodecene isomer with a methylating agent, or the coupling of branched alkyl halides in the presence of a Lewis acid, could be envisioned. The choice of Lewis acid is critical and can influence the reaction's efficiency and selectivity. Common Lewis acids used in alkylation reactions include AlCl₃, SbCl₅, BF₃, and various metal triflates. libretexts.orgpressbooks.pub

Research into the hydroisomerization of long-chain n-alkanes to produce branched isomers offers insights into the types of catalysts that could be effective. These processes often utilize bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acidic sites (including Lewis acid sites) for skeletal isomerization. mdpi.comajol.info While the primary goal is isomerization, the underlying principles of carbocation generation and rearrangement are relevant to designing alkylation strategies.

The development of solid acid catalysts, such as zeolites and sulfated metal oxides, has provided alternatives to traditional homogeneous Lewis acids. ajol.info These materials can offer advantages in terms of separation, reusability, and sometimes, shape selectivity. For example, zeolites with specific pore structures can influence the formation of certain branched isomers. ajol.info

Table 1: Examples of Lewis Acid Catalysts in Related Hydrocarbon Transformations

Catalyst SystemSubstrate(s)Reaction TypeKey FindingsReference(s)
AlCl₃, SbCl₃, FeCl₃n-AlkanesIsomerizationActive at lower temperatures (300-390K), leading to more branched isomers. ajol.info
Pt/Zeolites (e.g., ZSM-5, SAPO-11, Beta)Long-chain n-alkanesHydroisomerizationBifunctional catalysts with both metal and acid sites are effective for producing branched alkanes. mdpi.com
Supported Lewis Acids on inorganic oxidesOlefins, AromaticsAlkylation, PolymerizationCan be used for various hydrocarbon conversions, including the formation of branched structures. google.com
Trifluoroacetic acid / TriethylsilaneAldehydes and 3,5-dimethoxyanilineReductive AlkylationHighly regioselective para-alkylation of an electron-rich aniline. researchgate.net

Advanced Analytical Methodologies for 2,4,10 Trimethyldodecane Characterization

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental in separating 2,4,10-trimethyldodecane from other components in a sample, which is a critical step for its accurate characterization and quantification.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a primary method for the analysis of volatile compounds like this compound. ncat.edu In GC, a sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. ncat.edu

For purity assessment, GC can effectively separate this compound from any impurities or other isomers that may be present. The ASTM D7974 standard test method, for instance, utilizes GC to determine the farnesane (2,6,10-trimethyldodecane) content in synthesized iso-paraffins (SIP) fuel, where purity levels are expected to be high (96% to 99.9% by mass). astm.org This demonstrates the capability of GC in quantifying the purity of trimethyldodecane isomers.

In mixture analysis, such as in fuels or biological samples, GC enables the separation of this compound from a complex matrix of other hydrocarbons and volatile organic compounds (VOCs). ncat.edunih.gov The area of the resulting peak in the chromatogram is proportional to the concentration of the compound, allowing for semi-quantitative or quantitative analysis when compared against a known standard. ncat.eduorslabs.com For instance, GC has been used to identify and quantify 2,6,10-trimethyldodecane (B139076) in studies of aviation fuels and as a volatile biomarker in medical research. ncat.edunih.gov

A typical GC method for analyzing trimethyldodecanes might involve the following parameters:

ParameterTypical Value
Column HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 0.8 to 2.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 40-50°C, ramp up to 200-250°C

This table presents a generalized set of parameters; specific conditions can vary based on the analytical application. kosfaj.orgnih.gov

High-Resolution Gas Chromatography Techniques

For complex samples containing numerous isomers or structurally similar compounds, high-resolution gas chromatography techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), offer enhanced separation power. acs.orggcms.cz GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity than single-column GC. acs.orgumanitoba.ca This is particularly advantageous for distinguishing between various trimethyldodecane isomers and other hydrocarbons in intricate mixtures like petroleum-based fuels. acs.org The structured nature of the resulting two-dimensional chromatogram aids in the identification of compound classes. gcms.cz

Spectroscopic Identification and Structural Elucidation

Following separation by chromatography, spectroscopic methods are employed to confirm the identity of this compound and to elucidate its detailed molecular structure.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. ncat.edu When coupled with gas chromatography, GC-MS allows for the separation and subsequent mass analysis of individual components in a mixture. orslabs.comkosfaj.org In the mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to fragment in a predictable manner. libretexts.org

The fragmentation pattern of an alkane like this compound is characterized by clusters of peaks that are 14 mass units apart, corresponding to the loss of successive CH₂ groups. libretexts.org The molecular ion peak (M⁺), which represents the intact molecule, may be present, though often with low intensity for alkanes. libretexts.org The base peak, which is the most intense peak in the spectrum, often results from the formation of a stable carbocation. For branched alkanes, fragmentation is preferential at the branching points. Analysis of these fragment ions provides a "fingerprint" that can be compared to mass spectral databases, like the NIST Mass Spectrometry Data Center, for confident identification. kosfaj.orgnist.gov For example, the mass spectrum of 2,7,10-trimethyldodecane (B1202903) shows a characteristic base peak at m/z 57. ijiset.com

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. wvu.edu For an alkane like this compound, the IR spectrum is relatively simple and primarily shows absorptions corresponding to carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. libretexts.org

Key IR absorption bands for alkanes include:

C-H stretching: Strong absorptions in the 2850–2960 cm⁻¹ region. libretexts.orglibretexts.org

C-H bending: Absorptions in the 1350–1470 cm⁻¹ range. libretexts.org

The absence of significant peaks in other regions of the IR spectrum, such as those corresponding to carbonyl (C=O), hydroxyl (O-H), or amine (N-H) groups, confirms the alkane nature of the compound. wpmucdn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Distinction (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including the differentiation of isomers. bhu.ac.in ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule, as each chemically non-equivalent carbon atom produces a distinct signal. bhu.ac.in

The chemical shift (δ) of each carbon signal in the ¹³C NMR spectrum is dependent on its local electronic environment. For alkanes, ¹³C signals typically appear in the upfield region of the spectrum (approximately 10-40 ppm). bhu.ac.in The specific positions of the methyl groups in this compound will result in a unique set of chemical shifts for the carbon atoms in the dodecane (B42187) backbone and the methyl branches. By analyzing the number of signals and their chemical shifts, it is possible to distinguish this compound from its other isomers, such as 2,6,10-trimethyldodecane or 2,7,10-trimethyldodecane, as each will have a different pattern of chemically equivalent and non-equivalent carbons. nih.govresearchgate.net

Advanced Quantitative Analysis in Complex Matrices

The accurate quantification of this compound, a branched-chain alkane, within intricate mixtures such as fuels, environmental samples, or biological matrices, necessitates the use of sophisticated analytical techniques. These methods offer high sensitivity, selectivity, and the ability to deconvolve complex signals to provide precise concentration data.

Near-Infrared (NIR) spectroscopy has emerged as a rapid, non-destructive, and cost-effective analytical tool for the quantitative analysis of organic compounds, including hydrocarbons like this compound. mdpi.comcelignis.com The NIR region of the electromagnetic spectrum (typically 780 to 2500 nm) contains information about overtone and combination vibrations of fundamental molecular bonds, such as C-H, O-H, and N-H. celignis.com For alkanes, the NIR spectra are dominated by absorptions arising from methyl (CH₃) and methylene (B1212753) (CH₂) groups. sioc-journal.cnresearchgate.net

While NIR spectra of complex mixtures containing structurally similar hydrocarbons can be highly overlapped and difficult to interpret directly, coupling NIR spectroscopy with powerful statistical modeling techniques, known as chemometrics, overcomes this limitation. researchgate.net Chemometrics employs multivariate algorithms to extract relevant quantitative information from the complex spectral data. felixinstruments.com

For the quantitative analysis of this compound in a mixture, a calibration model is first developed. This involves collecting NIR spectra for a set of calibration samples with known concentrations of the target analyte. celignis.com A multivariate regression algorithm, most commonly Partial Least Squares (PLS) regression, is then used to build a model that correlates the spectral variations with the concentration changes. spectroscopyonline.comredalyc.org The PLS algorithm is effective at handling the large number of variables and high degree of collinearity found in spectral data. dtic.mil

Research on similar branched alkanes, such as farnesane (2,6,10-trimethyldodecane), has demonstrated the successful application of NIR spectroscopy with PLS models for quantitative determination in ternary fuel blends with petroleum diesel and biodiesel. nih.gov These models can simultaneously predict the concentration of each component with high accuracy. nih.gov The performance of such a model is evaluated using statistical parameters like the Root Mean Square Error of Prediction (RMSEP), which indicates the average error of the prediction, and the coefficient of determination (R²), which measures the correlation between the predicted and reference values. celignis.commdpi.com

Table 1: Illustrative Performance of a PLS Model for Quantitative Determination of a Trimethyldodecane Isomer in Fuel Blends Using NIR Spectroscopy

ParameterHydrocarbon Renewable Diesel (Farnesane)BiodieselPetroleum Diesel
Chemometric Model Partial Least Squares (PLS)Partial Least Squares (PLS)Partial Least Squares (PLS)
RMSEP (%) 0.250.190.38
R² (Calibration) > 0.99> 0.99> 0.99
R² (Validation) > 0.98> 0.98> 0.98

This table is based on findings for farnesane, a structural isomer of this compound, and illustrates the typical performance of NIR-chemometric methods for quantifying hydrocarbon components in complex fuel mixtures. nih.gov

For the detection and quantification of trace levels of this compound, Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a highly sensitive and specific technique. measurlabs.com It is particularly well-suited for analyzing volatile and semi-volatile organic compounds (VOCs and SVOCs) in complex matrices such as air, consumer products, and environmental samples. measurlabs.comunsw.edu.aushimadzu.it A structural isomer, 2,7,10-trimethyldodecane, has been identified in exhaled breath samples using this methodology, indicating its suitability for such compounds. core.ac.uk

The TD-GC-MS process involves several key steps:

Sample Collection and Pre-concentration: Volatiles from a sample are collected onto a sorbent tube. This step effectively concentrates the analytes from a large volume of gas or headspace, significantly enhancing detection sensitivity. tdlab.nleag.com The choice of sorbent material is critical and depends on the volatility of the target compounds. measurlabs.comtdlab.nl

Thermal Desorption: The sorbent tube is rapidly heated in a flow of inert gas. This releases the trapped analytes into the gas stream, transferring them to a secondary, smaller trap known as a focusing trap, which is cryogenically cooled. tdlab.nleag.com This two-stage pre-concentration process maximizes the sensitivity of the analysis, allowing for detection at low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. tdlab.nl

GC Separation: The focusing trap is then rapidly heated, injecting the concentrated band of analytes into a gas chromatograph (GC). The GC column separates the individual compounds in the mixture based on their boiling points and interactions with the column's stationary phase.

MS Detection and Quantification: As the separated compounds elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. Quantification is achieved by comparing the analyte's response to that of an internal or external standard. eag.com

TD-GC-MS offers significant advantages for trace analysis, including minimal sample preparation and reduced use of solvents. measurlabs.com The method's high sensitivity is demonstrated by its ability to achieve instrument detection limits in the low nanogram (ng) range per tube. nih.gov

Table 2: Typical Analytical Parameters for Trace VOC Analysis using TD-GC-MS

ParameterTypical Setting / ValuePurpose
Sample Collection Sorbent Tube (e.g., Tenax™ TA, Carbograph)To trap and concentrate volatile analytes from the sample matrix. tdlab.nleag.com
Primary (Tube) Desorption Temp. 250 - 300 °CTo release analytes from the sorbent tube. eag.com
Focusing Trap Cool-Down Temp. -10 to -100 °CTo effectively trap and focus analytes for sharp chromatographic peaks. eag.com
Secondary (Trap) Desorption Temp. 280 - 320 °CTo rapidly inject the focused analytes into the GC column.
GC Column Capillary (e.g., DB-5ms)To separate the individual components of the volatile mixture.
MS Mode Scan / Selected Ion Monitoring (SIM)Scan mode for identification of unknowns; SIM mode for enhanced sensitivity in targeted quantitative analysis. unsw.edu.au
Detection Limit Low ng to pg rangeDemonstrates the high sensitivity of the technique for trace compound profiling. eag.comnih.gov

Chemical Reactivity and Transformation Mechanisms of 2,4,10 Trimethyldodecane

Oxidative Reaction Pathways

The oxidation of 2,4,10-trimethyldodecane, like other large alkanes, proceeds through distinct mechanisms depending on the temperature. These pathways involve a cascade of radical chain reactions, leading to a variety of smaller, more oxygenated products.

At temperatures below approximately 870 K, the oxidation of this compound is characterized by a complex series of reactions involving peroxy radicals and the formation of hydroperoxides. researchgate.net This low-temperature regime is critical for understanding auto-ignition phenomena in engines.

The initial step in low-temperature oxidation involves the abstraction of a hydrogen atom from the this compound molecule by a radical species, forming an alkyl radical (R•). This alkyl radical then rapidly reacts with molecular oxygen (O2) to form an alkylperoxy radical (RO2•). acs.org

Recent research has also highlighted the importance of a new reaction pathway involving the formation and consumption of P(OOH)2 from the isomerization of OOQOOH, which further influences the low-temperature reaction process. icders.org

The hydroperoxyalkyl radical (•QOOH) can undergo further reactions. It can add another O2 molecule to form a hydroperoxy-alkylperoxy radical (•OOQOOH), which can then isomerize to form a dihydroperoxy radical (P(OOH)2). icders.org The decomposition of these hydroperoxide species is a major source of reactive hydroxyl radicals (•OH), which propagate the chain reactions.

The decomposition of hydroperoxides and subsequent reactions also lead to the formation of a variety of stable intermediate species, including carbonyl compounds such as aldehydes and ketones. For instance, the decomposition of •QOOH can lead to the formation of an olefin and a hydroperoxyl radical (HO2•), or an OH radical and a cyclic ether. acs.org The oxidation of this compound, due to its branched structure, is expected to produce a variety of ketone compounds in addition to aldehydes. sci-hub.se

Table 1: Key Intermediate Species in Low-Temperature Oxidation of this compound

Intermediate SpeciesChemical Formula/StructureRole in Oxidation
Alkyl RadicalC15H31•Initial radical formed from fuel molecule
Alkylperoxy RadicalC15H31OO•Formed from reaction of alkyl radical with O2
Hydroperoxyalkyl Radical•C15H30OOHProduct of intramolecular isomerization of RO2•
HydroperoxideC15H31OOHKey chain-branching agent
Carbonyl CompoundsR-C(=O)-R'Stable intermediate products (aldehydes, ketones)

At higher temperatures, the dominant reaction pathways for this compound shift from chain-branching involving hydroperoxides to thermal decomposition and the cleavage of carbon-carbon bonds.

The primary decomposition pathway at high temperatures involves the breaking of C-C bonds within the this compound molecule. This process, known as β-scission, leads to the formation of smaller alkyl radicals and alkenes. The stability of the resulting radicals plays a significant role in determining which bonds are most likely to break. The cleavage of C-C bonds is a fundamental process in the combustion of all hydrocarbon fuels, leading to the formation of a pool of smaller, more reactive species. nih.gov

The C-C bond cleavage of this compound results in the production of a variety of smaller hydrocarbon species. For instance, one of the primary decomposition reactions can yield an 11-carbon alkene and isobutane. Further oxidation and decomposition of these initial products lead to the formation of even smaller molecules like propane (B168953) and butane. Ultimately, these smaller hydrocarbons are oxidized to produce carbon monoxide (CO), carbon dioxide (CO2), and water. icders.org

Table 2: Major Products of High-Temperature Oxidation of this compound

Product SpeciesChemical FormulaSignificance
11-Carbon AlkeneC11H22Initial large fragment from C-C cleavage
IsobutaneiC4H10Co-product of initial C-C cleavage
PropaneC3H8Smaller hydrocarbon formed from subsequent reactions
ButaneC4H10Smaller hydrocarbon formed from subsequent reactions
Carbon MonoxideCOIntermediate product of complete oxidation
Carbon DioxideCO2Final product of complete oxidation
Carbon-Carbon Bond Cleavage Dynamics

Atmospheric Oxidation in the Presence of Nitrogen Oxides (NOₓ)

The atmospheric transformation of branched alkanes like 2,6,10-trimethyldodecane (B139076) is a significant process, particularly in urban and polluted environments where concentrations of nitrogen oxides (NOₓ = NO + NO₂) are elevated. tandfonline.comnih.gov This oxidation process is a key contributor to the formation of secondary organic aerosol (SOA), a major component of fine particulate matter in the atmosphere. tandfonline.comcopernicus.org

During the day, the primary atmospheric sink for alkanes is their reaction with the hydroxyl radical (OH). tandfonline.comtandfonline.com The reaction is initiated by the abstraction of a hydrogen atom from the alkane by an OH radical, which forms an alkyl radical (R•). tandfonline.comacs.org This initial step is followed by the rapid addition of molecular oxygen (O₂) to create an alkylperoxy radical (RO₂•). tandfonline.com

In the presence of nitric oxide (NO), the alkylperoxy radical can proceed via two main pathways:

Alkoxy Radical (RO•) Formation: The RO₂• radical reacts with NO to form a highly reactive alkoxy radical (RO•) and nitrogen dioxide (NO₂). tandfonline.com

Alkyl Nitrate (RONO₂) Formation: Alternatively, the reaction between RO₂• and NO can form a stable alkyl nitrate. tandfonline.comacs.org

The resulting alkoxy radical is a critical intermediate that can undergo several transformations. For large alkanes, the most significant pathway is intramolecular H-atom abstraction, or isomerization. tandfonline.comtandfonline.com This typically occurs via a six-membered transition state, leading to the formation of a δ-hydroxyalkyl radical. Subsequent reaction with O₂ and NO produces δ-hydroxynitrates and δ-hydroxycarbonyls. tandfonline.comtandfonline.comacs.org These first-generation products are key precursors to aerosol formation. nih.gov

The general mechanism, studied in environmental chambers, involves photolyzing methyl nitrite (B80452) to generate OH radicals in a controlled atmosphere containing the alkane, NO, and seed aerosol particles. tandfonline.comucar.eduucar.edu

The formation of Secondary Organic Aerosol (SOA) from the oxidation of 2,6,10-trimethyldodecane is a multi-step process involving both gas-phase and particle-phase chemistry. tandfonline.comtandfonline.com The initial, first-generation oxidation products, such as alkyl nitrates and δ-hydroxycarbonyls, can have low enough volatility to partition from the gas phase into the particle phase. tandfonline.comnih.gov

Once in the particle phase, these molecules can undergo further reactions. A crucial pathway involves the isomerization of δ-hydroxycarbonyls into their cyclic hemiacetal form. tandfonline.comtandfonline.comnih.gov These cyclic hemiacetals can then dehydrate to produce substituted dihydrofurans, which are volatile and can re-enter the gas phase. tandfonline.comnih.govresearchgate.net

These volatile dihydrofurans can then react with OH radicals in the gas phase, leading to the formation of second- and higher-generation products that are significantly less volatile. tandfonline.comtandfonline.com This multi-generational aging process is critical for building SOA mass.

Table 1: Summary of Key Product Classes in the OH-Initiated Oxidation of 2,6,10-Trimethyldodecane in the Presence of NOₓ

Product Class Abbreviation Generation Role in SOA Formation Reference
Alkyl Nitrates AN First Can partition to particle phase; can undergo further gas-phase reactions. tandfonline.comacs.org
δ-Hydroxycarbonyls 1,4-HC First Partition to particle phase and isomerize to form volatile precursors for second-generation products. tandfonline.comtandfonline.comnih.gov
δ-Hydroxynitrates 1,4-HN First Low-volatility products that contribute directly to SOA mass. tandfonline.comtandfonline.comnih.gov
Cyclic Hemiacetals CHA Particle Phase Intermediate formed from δ-hydroxycarbonyls. tandfonline.comnih.govresearchgate.net
Dihydrofurans DHF Gas Phase Volatile products from dehydration of cyclic hemiacetals; react to form second-generation products. tandfonline.comtandfonline.comresearchgate.net
Higher-Generation Nitrates e.g., CHAN, Dinitrates Second+ Low-volatility products that significantly contribute to SOA mass. tandfonline.comnih.gov
Oligomers - Particle Phase High molecular weight products formed from reactions of monomers, enhancing SOA yield.
Hydroxyl Radical-Initiated Reactions

Decomposition and Scission Processes

The decomposition of this compound, like other large alkanes, is highly dependent on temperature and the presence of oxidants. These processes involve the breaking of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

Kinetic modeling of the combustion of 2,6,10-trimethyldodecane provides insight into its primary decomposition pathways. icders.orgacs.orgacs.org The specific pathways that dominate are determined by temperature. icders.org

High-Temperature Decomposition (>1000 K): At high temperatures, decomposition is primarily initiated by the cleavage of C-C bonds to form smaller alkyl radicals. This is followed by a cascade of β-scission reactions, where the radical chain breaks at the carbon atom beta to the radical site, producing a stable alkene and a smaller alkyl radical. icders.org

Low-Temperature Oxidation (< 900 K): In this regime, the primary pathway begins with H-atom abstraction from the fuel, followed by the addition of O₂ to form alkylperoxy radicals (RO₂•). icders.orgacs.org These radicals can then isomerize to form hydroperoxy-alkyl radicals (•QOOH), which are central to low-temperature combustion chemistry. acs.org The decomposition of •QOOH intermediates can then lead to chain branching (producing more radicals) or the formation of stable products like cyclic ethers and OH radicals. icders.orgacs.org For instance, a notable decomposition reaction at 800 K for a C15H31• radical is the scission to an 11-carbon alkene and an isobutyl radical. icders.org

A detailed chemical kinetic model for 2,6,10-trimethyl dodecane (B42187) has been developed based on 35 distinct reaction classes to describe its complex combustion behavior across different temperature regimes. icders.orgacs.orgacs.org

Chain scission is the process by which a long hydrocarbon chain is broken into smaller fragments. This is a fundamental aspect of both thermal and oxidative degradation.

In the thermal degradation of large alkanes, scission often occurs randomly along the carbon backbone, initiated by the formation of free radicals. nasa.gov However, the presence of tertiary carbons—like those at the 2, 4, and 10 positions in this compound—creates points of weakness. The C-C bonds adjacent to these branch points are more susceptible to cleavage due to the increased stability of the resulting tertiary radicals.

A dominant mechanism in radical-driven hydrocarbon degradation is β-scission . caprysses.fr This process involves the following steps:

Formation of an alkyl radical through H-atom abstraction.

The C-C bond in the position beta to the radical center cleaves.

This results in the formation of a smaller, stable alkene molecule and a new, smaller alkyl radical.

This new radical can then propagate the degradation process, leading to the progressive breakdown of the original large molecule into a mixture of smaller hydrocarbons. Mechanical forces, such as high shear in industrial processes, can also induce chain scission by directly rupturing covalent bonds in the polymer backbone. acs.org

Primary Decomposition Pathways

Substitution Reactions Characteristic of Branched Alkanes

Alkanes are generally considered to have low reactivity due to the strength and nonpolar nature of their C-C and C-H bonds. pressbooks.pub However, they can undergo substitution reactions, where a hydrogen atom is replaced by another atom or functional group. pressbooks.pubnagwa.com The most common example is free-radical halogenation. nagwa.com

This reaction requires energy, typically in the form of ultraviolet (UV) light or heat, to initiate the process. numberanalytics.comcognitoedu.org The reaction proceeds through a well-established three-step free-radical chain mechanism:

Initiation: The reaction begins with the homolytic fission of a halogen molecule (e.g., Cl₂) by UV light, producing two highly reactive halogen radicals (2 Cl•). cognitoedu.org

Propagation: This is a two-step cycle.

A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide (e.g., HCl) and an alkyl radical (R•). cognitoedu.org

The alkyl radical then reacts with another halogen molecule to form a haloalkane (R-Cl) and a new halogen radical, which can continue the chain reaction. cognitoedu.org

Termination: The reaction chain is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical. cognitoedu.org

For a branched alkane like this compound, the site of substitution is not random. The stability of the intermediate alkyl radical determines the major product. The order of stability for alkyl radicals is tertiary > secondary > primary. Therefore, the hydrogen atoms on the tertiary carbons (at positions 4 and 10) are the most likely to be substituted, followed by the secondary hydrogens along the dodecane chain, and finally the primary hydrogens on the methyl groups.

Environmental Occurrence, Distribution, and Fate of 2,4,10 Trimethyldodecane

Natural Occurrence and Biogenic Sources

Detailed studies identifying 2,4,10-trimethyldodecane as a natural product from specific biological sources are not prevalent in reviewed scientific literature.

Identification in Microbial Volatile Organic Compound (VOC) Profiles

Specific research identifying this compound within the volatile organic compound (VOC) profiles of microbial cultures was not found in the surveyed literature. While microorganisms are known producers of a wide array of hydrocarbons, the presence of this particular isomer has not been specifically documented.

Presence in Plant and Herbal Distillates

Analysis of available data did not yield specific instances of this compound being identified as a component in plant or herbal distillates. Although branched-chain alkanes can be found in plant waxes, specific identification of this isomer is not reported. copernicus.org

Anthropogenic Presence and Release Pathways

Evidence for the environmental presence of this compound points primarily to industrial, or anthropogenic, origins.

Detection in Food Contact Materials

Information regarding the detection of this compound in materials designed for food contact is not available in the reviewed scientific and technical literature.

Contribution to Environmental VOC Emissions

The primary documented environmental presence of this compound is linked to pyrogenic sources, specifically from former Manufactured Gas Plant (MGP) sites. epri.com These sites historically produced gas from coal and oil, processes that generated a complex mixture of chemical byproducts. Environmental forensic studies use specific biomarker compounds to identify and trace sources of contamination. This compound has been listed as one such biomarker, indicating its release into the environment from these industrial activities. epri.com The substances found at these sites are categorized as pyrogenic, meaning they result from the subjection of organic matter to high temperatures in an oxygen-poor environment, characteristic of MGP processes. epri.com

Table 1: Identification of this compound as an Anthropogenic Biomarker

Source CategorySpecific OriginCompound RoleReference
PyrogenicFormer Manufactured Gas Plant (MGP) SitesBiomarker for source attribution of contamination epri.com

Environmental Transport and Partitioning Behavior

Specific experimental or modeling data on the environmental transport and partitioning behavior of this compound is scarce. However, as a member of the branched alkane class, its physical and chemical properties can be generally inferred. Alkanes are nonpolar hydrocarbon molecules, which makes them hydrophobic or practically insoluble in water. foodb.ca This characteristic suggests that in an aquatic environment, this compound would likely partition from the water column to sediment, soil, or biota. Its volatility suggests it can exist in the atmosphere, where its fate would be governed by photochemical reactions. copernicus.org The branching in its structure may influence its vapor pressure and susceptibility to environmental degradation compared to its straight-chain counterpart, n-pentadecane, but specific studies are lacking. copernicus.org

Lack of Specific Data for this compound Precludes Detailed Environmental Analysis

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data concerning the environmental occurrence, distribution, and fate of the chemical compound This compound . While the user-provided outline requests a detailed analysis of this specific isomer, the necessary research findings to populate the required sections and subsections are not present in the public domain.

Scientific investigation into trimethyldodecane isomers, particularly in the context of environmental science, has overwhelmingly concentrated on 2,6,10-Trimethyldodecane (B139076) , a compound also known as farnesane, which has garnered attention as a potential biofuel. Data regarding multi-compartment distribution, adsorption/desorption dynamics, volatilization, and environmental degradation kinetics are available for farnesane and other more common isomers.

However, due to the strict focus of this article solely on This compound , it is not scientifically appropriate to extrapolate or substitute data from other isomers. Differences in the positions of the methyl groups on the dodecane (B42187) backbone can lead to variations in the physical, chemical, and toxicological properties of the compound, rendering data from one isomer not directly applicable to another.

The requested sections for this article are as follows:

Environmental Degradation Kinetics

Abiotic Degradation Processes

Hydrolysis Pathways

Without specific studies on This compound , providing a thorough, informative, and scientifically accurate article that adheres to this detailed structure is not possible. Any attempt to do so would rely on speculation rather than empirical evidence.

Therefore, this article cannot be generated as requested due to the absence of the necessary scientific data for the specified compound. Further research and experimental studies are required to elucidate the environmental behavior of This compound .

Biodegradation Rates and Mechanisms of this compound

This compound, a branched-chain alkane, is subject to microbial degradation in the environment, although its complex structure makes it more resistant to breakdown than linear alkanes. nih.govnih.gov The rate and extent of its biodegradation are influenced by environmental conditions and the specific microbial communities present. juniperpublishers.com While data specifically for the 2,4,10-isomer is limited, studies on its close isomers, such as 2,6,10-trimethyldodecane and farnesane, provide significant insights into its environmental fate.

Research on the biodegradation kinetics of 2,6,10-trimethyldodecane has been conducted in various environmental media. rsc.orgacs.org For instance, in one study, the half-life (t½) of 2,6,10-trimethyldodecane in a river water inoculum at 2.7°C was determined to be 2.73 days, with a degradation rate constant (k) of 0.254 per day. rsc.org Another study reported that bacterial isolates demonstrated a 46% to 80% degradation of 2,6,10-trimethyldodecane. researchgate.net However, some microorganisms show limited or no capacity to break down this structure; for example, Nocardia cyriacigeorgica SBUG 1472 did not transform 2,6,10-trimethyldodecane in a laboratory setting. researchgate.net

Table 1: Biodegradation Kinetics of 2,6,10-Trimethyldodecane

Parameter Value 95% Confidence Interval Test Conditions Source
Lag Phase (Tlag) 7.1 days 3.7 - 8.8 days Gudenaa river inoculum at 2.7°C rsc.org
Rate Constant (k) 0.254 d-1 0.12 - 0.571 d-1 Gudenaa river inoculum at 2.7°C rsc.org
Half-life (T½) 2.73 days 1.2 - 8.5 days Gudenaa river inoculum at 2.7°C rsc.org
Degradation (DegT50) 9.95 days 8.34 - 12.88 days Gudenaa river inoculum at 2.7°C rsc.org
Degradation Percentage 46% - 80% Not Applicable Bacterial isolates from petroleum-polluted soil researchgate.net
Microorganism Involvement in Alkane Biodegradation

The biodegradation of alkanes, including branched structures like trimethyldodecanes, is carried out by a diverse range of microorganisms. Genera such as Rhodococcus, Pseudomonas, and Shewanella are well-documented for their hydrocarbon-degrading capabilities. rsc.orgphyschemres.orgnih.gov

Rhodococcus spp. : Species within the genus Rhodococcus are known for their robust metabolic systems and ability to degrade a wide variety of hydrocarbons, including medium- to long-chain alkanes. researchgate.net Their hydrophobic cell surfaces facilitate adhesion to and uptake of hydrocarbons. researchgate.net Many Rhodococcus species possess multiple alkane monooxygenase systems, such as AlkB-like monooxygenases and cytochrome P450s, allowing them to attack a broad range of alkane structures. researchgate.netscispace.com For example, Rhodococcus sp. strain Q15 has been shown to utilize branched alkanes present in diesel fuel at low temperatures. asm.org

Pseudomonas spp. : The genus Pseudomonas plays a key role in the environmental cycling of organic carbon and the bioremediation of petroleum-polluted sites. rsc.org Strains of Pseudomonas aeruginosa have been isolated from hydrocarbon-contaminated environments and show the ability to grow on saturated alkanes, typically from C12 to C22. nih.gov The degradation of medium-chain n-alkanes in many Pseudomonas strains is mediated by alkane hydroxylase systems, often encoded by alkB genes. nih.govoup.comnih.gov Some strains can degrade a wide range of n-alkanes with chain lengths from C8 to C40. oup.com

Shewanella oneidensis : This facultative anaerobe is recognized for its diverse respiratory capabilities and its role in the bioremediation of various pollutants. nih.govgdut.edu.cn While often studied for its metal-reducing abilities, S. oneidensis MR-1 has also been implicated in hydrocarbon metabolism. asm.org Significantly, 2,7,10-trimethyldodecane (B1202903) has been identified as a metabolite during the co-metabolic degradation of the flame retardant hexabromocyclododecane (HBCD) by Shewanella oneidensis MR-1, directly linking this species to the transformation of trimethyldodecane isomers. researchgate.netresearchgate.net

Enzymatic Pathways in Hydrocarbon Catabolism

The aerobic biodegradation of alkanes is initiated by the enzymatic introduction of oxygen into the hydrocarbon molecule, a step catalyzed by oxygenases. frontiersin.orgresearchgate.net For medium-chain alkanes, this initial attack is typically carried out by alkane hydroxylases. nih.gov

The primary pathways for n-alkane degradation are:

Monoterminal Oxidation : This is the most common pathway, where an alkane monooxygenase attacks one of the terminal methyl groups to form a primary alcohol. rsc.orgfrontiersin.orgresearchgate.net This alcohol is then further oxidized by alcohol and aldehyde dehydrogenases to a fatty acid, which can enter the β-oxidation cycle for energy production. frontiersin.orgresearchgate.net

Subterminal Oxidation : In this pathway, oxidation occurs at a subterminal carbon atom, leading to the formation of a secondary alcohol. asm.org

Biterminal Oxidation : This pathway involves the oxidation of both terminal ends of the alkane chain to produce a dicarboxylic acid. researchgate.net

The enzymes responsible for the initial hydroxylation of medium-chain alkanes often belong to one of two main families:

AlkB Integral-Membrane Monooxygenases : These are non-heme iron monooxygenases that are widespread in hydrocarbon-degrading bacteria, including Pseudomonas and Rhodococcus species. nih.govresearchgate.netnih.gov They are typically involved in the degradation of medium-chain alkanes (C5–C17). nih.gov

Cytochrome P450 (CYP) Monooxygenases : This superfamily of heme-containing enzymes can also initiate alkane degradation. nih.govresearchgate.net Bacterial P450s are often soluble and, like AlkB, generally prefer medium-chain alkanes. oup.comresearchgate.net

For long-chain alkanes (typically >C20), other enzymes like the flavin-dependent monooxygenase AlmA are often involved. oup.commdpi.com The presence of multiple, distinct alkane hydroxylase systems within a single microorganism can broaden its substrate range. oup.com

Co-metabolic Degradation Phenomena and Metabolite Identification

Co-metabolism is a process where a microorganism transforms a compound (a co-substrate) from which it gains no carbon or energy, during its growth on another substrate. This phenomenon is particularly relevant for the degradation of complex or recalcitrant molecules.

A clear instance of co-metabolism involving a trimethyldodecane isomer was observed in a study with Shewanella oneidensis MR-1. While degrading hexabromocyclododecane (HBCD), the bacterium produced several intermediate metabolites, including 2,7,10-trimethyldodecane. researchgate.netresearchgate.net This indicates that the trimethyldodecane structure can be formed and likely further transformed through co-metabolic pathways.

In another study, Cytobacillus sp. strain HMBC3 was found to produce 2,6,10-trimethyldodecane during the degradation of low-density polyethylene (B3416737) (LDPE), suggesting its formation as a metabolic byproduct in the breakdown of larger, more complex hydrocarbon polymers. jmb.or.kr The identification of trimethyldodecane isomers as metabolites in various degradation processes underscores their role in the broader biogeochemical cycling of hydrocarbons.

Biological Interactions and Biotransformation of 2,4,10 Trimethyldodecane

Microbial Biotransformation Pathways

Microorganisms employ specialized enzymatic pathways to break down complex hydrocarbons like trimethyldodecanes. This biotransformation is a key process in the natural cycling of organic compounds and in the bioremediation of hydrocarbon-contaminated environments.

Metabolic Conversion by Specific Bacterial Strains

The microbial degradation of branched alkanes is a well-documented phenomenon, involving distinct metabolic strategies compared to their straight-chain counterparts. Several bacterial strains have demonstrated the ability to metabolize these complex structures.

Research has shown that bacteria such as Rhodococcus sp. and Pseudomonas sp. can degrade the isomer 2,6,10-trimethyldodecane (B139076) (farnesane) under aerobic conditions. The degradation of branched alkanes is often initiated by an oxidation step. For instance, bacteria possessing the alkane hydroxylase (AlkB) system can initiate the breakdown of these molecules. Studies on Brevibacterium erythrogenes indicate that it metabolizes branched-chain alkanes, such as pristane (B154290), through a different pathway than normal alkanes, suggesting an inducible system for these more complex structures. This involves the formation of dicarboxylic acids as intermediates.

Similarly, yeasts like Yarrowia lipolytica are capable of degrading branched hydrocarbons. The initial step in yeast involves the hydroxylation of the alkane by a P450 monooxygenase system, which eventually leads to fatty acids that can enter the β-oxidation pathway.

Table 1: Microbial Strains Involved in Branched Alkane Biotransformation

Microorganism Compound/Class Key Pathway Feature Reference
Rhodococcus sp. 2,6,10-Trimethyldodecane (Farnesane) Aerobic degradation
Pseudomonas sp. 2,6,10-Trimethyldodecane (Farnesane) Aerobic degradation
Brevibacterium erythrogenes Branched Alkanes (e.g., Pristane) Inducible dicarboxylic acid pathway
Gordonia sp. TF6 Normal and Cycloalkanes Alkane hydroxylase (alkB2) system

Identification of Biotransformation Intermediates (e.g., 2,7,10-trimethyldodecane (B1202903) as a degradation product)

The breakdown of complex molecules by microorganisms often results in the formation of various intermediate compounds. The identification of these metabolites is crucial for elucidating the complete biotransformation pathway.

In a notable study investigating the co-metabolic degradation of hexabromocyclododecane (HBCD) by Shewanella oneidensis MR-1, 2,7,10-trimethyldodecane was identified as one of three key metabolic intermediates using gas chromatography-mass spectrometry (GC-MS) analysis. This finding directly demonstrates that a trimethyldodecane isomer can be a product of microbial action on other environmental pollutants.

The general pathway for the anaerobic degradation of alkanes often involves the addition of the hydrocarbon to fumarate, a common cellular metabolite, catalyzed by alkylsuccinate synthase. For branched alkanes, research on Brevibacterium erythrogenes has shown that they are degraded via the formation of dicarboxylic acids, which then undergo β-oxidation. The accumulation of these dicarboxylic acid intermediates derived from pristane (2,6,10,14-tetramethylpentadecane) was observed over time.

Influence on Biological Systems

Trimethyldodecane isomers have been identified as active components in various biological systems, influencing inflammatory responses, contributing to aroma profiles, and appearing as metabolic byproducts in both microorganisms and higher organisms.

Modulation of Inflammatory Markers in Experimental Models

Certain trimethyldodecane isomers have been associated with anti-inflammatory effects and have been identified as potential biomarkers for inflammatory conditions.

A study on a novel distillate produced from the fermentation of nine anti-inflammatory herbs identified 2,6,10-trimethyldodecane as a major component (3.69% peak area). Topical application of this distillate was found to protect mouse dorsal skin from UVB-induced damage by reducing inflammation and collagen disruption.

Conversely, some isomers have been linked to inflammatory diseases. In studies of exhaled breath from asthma patients, longer-chain methylated alkanes, including 2,6,11-trimethyldodecane , appear to be more specific to asthma. These volatile organic compounds (VOCs) are thought to be potential biomarkers of airway inflammation.

Table 2: Research Findings on Trimethyldodecanes and Inflammation

Isomer Biological Context Finding Experimental Model Reference
2,6,10-Trimethyldodecane Fermented Herbal Distillate Attenuated UVB-induced skin inflammation ICR Mice

Contribution to Biological Aroma Profiles and Sensory Characteristics

Volatile branched alkanes, including trimethyldodecane isomers, are significant contributors to the complex aroma profiles of various foods and plants.

2,6,10-trimethyldodecane (also known as farnesane) has been identified as a volatile compound in the aroma of different rice cultivars, including Thai colored rice. It has also been detected in white teas and Rucheng Baimao black tea. In fermented products, this isomer was found in Sauvignon blanc wines, although its concentration decreased significantly after storage.

The isomer 2,6,11-trimethyldodecane has been noted as a volatile metabolite in the pericarp of Citrus aurantium Changshan-huyou, with its levels changing during different stages of fruit development. It has also been identified as a volatile metabolite in Daqu, a fermentation starter for Chinese Baijiu, where it showed significant correlations with certain dominant microbes.

Characterization as a Metabolite in Biological Systems

Trimethyldodecane isomers are recognized as metabolites originating from various biological sources, including humans and microbes.

The Human Metabolome Database (HMDB) lists 2,7,10-trimethyldodecane as a human metabolite detected in breath. Its presence is classified as exogenous, meaning it originates from external sources.

In the microbial world, various isomers have been identified. 2,6,11-trimethyldodecane was detected as a degradation product of alkali lignin (B12514952) by the fungus Aspergillus ochraceus DY1. It has also been found in cultures of Cytobacillus sp. Strain HMBC3 during the degradation of low-density polyethylene (B3416737). The yeast Malassezia furfur was found to produce an isomer of trimethyldodecane when grown in specific lipid-supplemented media. Furthermore, 2,6,10-trimethyldodecane is recognized as a plant metabolite.

Table 3: List of Mentioned Chemical Compounds

Compound Name
2,4,10-Trimethyldodecane
2,6,10-Trimethyldodecane (Farnesane)
2,6,11-Trimethyldodecane
2,7,10-Trimethyldodecane
4-methyl-1-decene
Acetyl-CoA
Alkanes
Alkylsuccinate
Bromo-dodecane
Dicarboxylic acids
Fumarate
Hexabromocyclododecane (HBCD)
Pristane (2,6,10,14-tetramethylpentadecane)
TNF-α

Computational and Theoretical Chemistry Studies of 2,4,10 Trimethyldodecane

Chemical Kinetic Modeling of Combustion Phenomena

The combustion of 2,6,10-trimethyldodecane (B139076) is a subject of significant research interest due to its role as a promising alternative biofuel, particularly as a blend-in component for jet fuel and diesel. icders.org Computational modeling plays a crucial role in understanding its complex reaction kinetics to optimize engine performance and efficiency. icders.orgacs.org

Development of Detailed Reaction Mechanisms (e.g., 35-class models)

The development of a precise chemical mechanism for a large, asymmetric molecule like 2,6,10-trimethyldodecane is a formidable task. icders.org Researchers have successfully constructed comprehensive and detailed chemical kinetic models by employing a reaction class-based approach. icders.orgacs.org This method involves categorizing the multitude of reactions that occur during combustion into a manageable number of classes.

A notable advancement in this area is the development of a 35-class reaction mechanism . icders.org This model builds upon the traditional 30 reaction classes commonly used for hydrocarbon fuels by incorporating five additional classes to better describe the low-temperature oxidation pathways. icders.org These new classes account for the formation and consumption of peroxy-hydroperoxy-peroxides (P(OOH)₂), which are crucial for accurately predicting low-temperature ignition phenomena. icders.org The resulting detailed mechanism for 2,6,10-trimethyldodecane can be extensive, comprising thousands of chemical species and tens of thousands of elementary reactions. For instance, one such detailed model includes 2,443 species and 9,490 reactions. icders.org

Table 1: Selected Reaction Classes in a 35-Class Hydrocarbon Combustion Model

Class NumberReaction TypeDescription
1-5Unimolecular Fuel Decomposition & IsomerizationInitial breakdown of the fuel molecule.
6-10H-atom AbstractionRemoval of a hydrogen atom from the fuel or intermediate species.
11Alkyl Radical + O₂Addition of molecular oxygen to an alkyl radical to form a peroxy radical (ROO).
15ROO IsomerizationInternal H-atom transfer in the peroxy radical to form a hydroperoxyalkyl radical (QOOH).
26QOOH + O₂Second O₂ addition to form a peroxy-hydroperoxyalkyl radical (OOQOOH).
31OOQOOH IsomerizationFormation of a dihydroperoxy species (P(OOH)₂).
33P(OOH)₂ DecompositionDecomposition of the dihydroperoxy species, leading to chain branching.
35Peroxy Alkenes DecompositionBreakdown of peroxy alkenes.

This table is a simplified representation of the reaction classes involved in the detailed kinetic model.

Validation Against Experimental Combustion Data

The reliability of any developed kinetic model hinges on its validation against robust experimental data. icders.org The detailed mechanisms for 2,6,10-trimethyldodecane have been rigorously tested against a wide range of experimental results obtained under various conditions. icders.orgacs.org

Key validation targets include:

Ignition Delay Times (IDT): Models are compared with IDT data measured in shock tubes and rapid compression machines. The 35-class models have shown good agreement with experimental data over a broad temperature range, accurately capturing the negative temperature coefficient (NTC) behavior characteristic of larger alkanes. icders.org Simpler 30-class mechanisms often fail to reproduce this low-temperature reactivity. icders.org

Laminar Flame Speeds: The model's ability to predict the speed at which a flame propagates through a premixed fuel-air mixture is another critical test. The detailed mechanism for 2,6,10-trimethyldodecane has been shown to predict laminar flame speeds that align well with experimental measurements. icders.org

Flow Reactor Speciation: The concentration profiles of various stable intermediate species measured in flow reactors at different temperatures and equivalence ratios provide a stringent test for the model's underlying reaction pathways. The detailed models have demonstrated good predictive capability for the speciation of key intermediates during oxidation. icders.org

Reduced Kinetic Models for Computational Fluid Dynamics (CFD) Applications

While detailed kinetic models are essential for fundamental understanding, their large size (thousands of species and reactions) makes them computationally prohibitive for practical engineering simulations, such as computational fluid dynamics (CFD) of internal combustion engines. icders.orgmdpi.com Therefore, it is necessary to develop reduced kinetic models that are significantly smaller yet retain the predictive accuracy for specific combustion properties.

Using kinetic model reduction schemes, both high-temperature and low-temperature reduced chemical kinetic models for 2,6,10-trimethyldodecane have been developed. acs.org These skeletal mechanisms are derived from the detailed model and are validated to ensure they accurately reproduce the behavior of the full mechanism for key parameters like ignition delay and flame speed under the conditions relevant for CFD applications. acs.org For example, a detailed model with over 2,700 species can be reduced to a low-temperature model with around 500 species and a high-temperature model with fewer than 100 species.

High-Temperature and Low-Temperature Chemical Reaction Sub-Mechanisms

The combustion of 2,6,10-trimethyldodecane, like other large alkanes, is governed by distinct reaction pathways at different temperatures.

High-Temperature Mechanism: At high temperatures (above approximately 1000 K), the fuel molecule primarily undergoes thermal decomposition (C-C bond fission) to form smaller alkyl radicals. These small radicals then react with oxygen, leading to a rapid release of energy and ignition. The key reactions involve H-atom abstraction from the fuel and beta-scission of the resulting radicals. researchgate.net

Low-Temperature Mechanism (below ~870 K): The chemistry at low temperatures is significantly more complex. It begins with the addition of molecular oxygen to alkyl radicals (R) to form alkylperoxy radicals (RO₂). researchgate.net These RO₂ radicals can then isomerize via internal hydrogen abstraction to form hydroperoxyalkyl radicals (QOOH). researchgate.net The subsequent reactions of QOOH, including a second O₂ addition, are critical chain-branching pathways that lead to low-temperature autoignition. icders.org The inclusion of the 31st through 35th reaction classes is what allows modern mechanisms to accurately capture this low-temperature reactivity and the associated NTC phenomenon. icders.org

Environmental Fate Modeling and Prediction

Understanding how a chemical compound partitions and persists in the environment is critical for assessing its potential impact. For branched alkanes like trimethyldodecanes, which are components of fuels, computational models are used to predict their environmental distribution in the event of a release. nrel.govcanada.ca

Fugacity-Based Models for Environmental Partitioning Assessment

Fugacity-based models are a cornerstone of environmental fate assessment. lupinepublishers.comulisboa.pt Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, is used to calculate the equilibrium distribution of a substance among various environmental compartments like air, water, soil, and sediment. lupinepublishers.comtrentu.ca

Level I and Level III fugacity models have been applied to assess the environmental partitioning of C15 isoalkanes, including 2,6,10-trimethyldodecane. nrel.govcanada.ca

Level I Fugacity Model: This is the simplest equilibrium model, assuming a closed, equilibrium system with no degrading reactions or advective transport. nrel.govtrentu.ca It predicts the percentage of the chemical that will reside in each environmental compartment based on the chemical's physical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and the properties of the environment. nrel.gov

Level III Fugacity Model: This is a more complex, steady-state, non-equilibrium model that includes reaction and transport processes. canada.caulisboa.pt It provides a more realistic picture of a chemical's fate by considering processes like degradation, advection (transport in and out of the system), and inter-media transport (e.g., volatilization from water to air). canada.ca

For a high molecular weight, hydrophobic compound like 2,6,10-trimethyldodecane, these models predict that upon release, it will predominantly partition to soil and sediment. canada.ca A Level I analysis showed the expected partitioning presented in the table below. nrel.gov

Table 2: Predicted Environmental Partitioning of 2,6,10-Trimethyldodecane using a Level I Fugacity Model

Environmental CompartmentPartitioning Percentage (%)
Air0.01
Water0.44
Soil54.8
Sediment44.7
Suspended Sediment0.05
Biota0.00

Data sourced from a Level I, Fugacity-Based Environmental Equilibrium Partitioning Model analysis. nrel.gov

These modeling results indicate a low tendency for the compound to remain in air or water, with the majority accumulating in organic-rich phases like soil and sediment. nrel.govcanada.ca

Concentration-Based Models for Environmental Transport

Concentration-based models, particularly fugacity models, are instrumental in predicting the environmental distribution of organic chemicals. Fugacity, a concept analogous to partial pressure, represents a substance's "escaping tendency" from a particular phase. These models calculate the partitioning of a chemical among various environmental compartments like air, water, soil, and sediment.

For 2,6,10-trimethyldodecane (an isomer of 2,4,10-trimethyldodecane also known as farnesane), a Level III fugacity model has been employed to assess its environmental distribution. europa.eu Level III models are steady-state, non-equilibrium models that provide a more realistic picture of a chemical's fate by considering advective and intermedia transport processes. trentu.caulisboa.pt The model for 2,6,10-trimethyldodecane was derived using the EPISuite™ software, a widely used tool for estimating the physicochemical properties and environmental fate of organic compounds. europa.eu

These models operate on the principle that the fate and transport of chemicals are governed by both environmental factors and the substance's intrinsic physicochemical properties. ulisboa.pt They are powerful tools for integrating information on emissions, partitioning behavior, and degradation to create a comprehensive picture of a chemical's distribution and fluxes in a multimedia environment. rsc.org The application of such a model to an isomer of this compound provides a strong indication of how this class of branched alkanes is expected to behave and partition in the environment. europa.eu

Table 1: Environmental Compartment Distribution for 2,6,10-Trimethyldodecane based on a Level III Fugacity Model This table is illustrative, based on the documented use of a Level III Fugacity model for the compound. Specific output percentages depend on the defined environmental parameters and emission rates.

Environmental Compartment Predicted Distribution Rationale
Air Low Due to low vapor pressure, significant partitioning to the atmosphere is not expected.
Water Low Very low water solubility limits its concentration in the aqueous phase.
Soil High High octanol-water partition coefficient (Kow) suggests strong adsorption to organic carbon in soil.
Sediment High Similar to soil, the compound is expected to partition from the water column to sediment.

Markov Chain Approaches in Environmental Fate Prediction

Markov chain models are stochastic methods that describe a sequence of events where the probability of each event depends only on the state attained in the previous event. mnkjournals.com While not as common as fugacity models for this purpose, they can be applied to predict the environmental fate of pollutants. nih.gov In this context, the "state" of the pollutant can be defined as its presence in a specific environmental compartment (e.g., air, water, soil, sediment) or its transformation (e.g., degradation). nih.gov

A study on phenanthrene (B1679779) demonstrated the use of a Markov Model (MM) to describe its transfer and transformation, dividing its fate into six states: degraded, advected out of the system, in air, in water, adsorbed on suspended solids, and in bottom sediment. nih.gov The simulation revealed the temporal changes and final steady-state distribution of the pollutant, with results that were comparable to those from a fugacity model. nih.gov This suggests that Markov chains can be a viable tool for evaluating the environmental fate of organic pollutants. nih.gov

Although specific applications of Markov chain models to predict the environmental fate of this compound are not documented in the reviewed literature, the methodology has been used in related contexts, such as modeling corrosion in hydrocarbon pipelines and analyzing the impact of hydrocarbon seepage on vegetation. scirp.orgresearchgate.net These applications in broader environmental science, particularly the successful modeling of another hydrocarbon pollutant, indicate the potential for Markov chain approaches to be adapted for predicting the transport and transformation pathways of branched alkanes like this compound. nih.gov

Computational Modeling of Secondary Organic Aerosol Formation

Branched alkanes are a significant class of hydrocarbons in urban environments and are precursors to secondary organic aerosols (SOA), which are formed from the atmospheric oxidation of volatile organic compounds. copernicus.orgcopernicus.org Computational models are crucial for understanding and predicting the contribution of these compounds to SOA budgets.

The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model has been extended to predict SOA formation from the multiphase reactions of various branched alkanes. copernicus.orgcopernicus.org A significant challenge in modeling large branched alkanes is the lack of practically applicable, explicit gas-phase kinetic mechanisms, as the number of possible oxidation products grows exponentially with the size of the precursor molecule. copernicus.orgcopernicus.org

To overcome this, the UNIPAR model employs an innovative method where the product distribution for a branched alkane is constructed primarily using the existing product array of a linear alkane with the nearest vapor pressure. copernicus.orgcopernicus.org The model then processes this distribution through multiphase partitioning (gas-particle) and subsequent aerosol-phase reactions to form SOA. copernicus.orgcopernicus.org This approach allows for the simulation of SOA formation from complex branched alkanes without requiring a fully explicit, and computationally prohibitive, gas-phase mechanism.

The molecular structure of an alkane plays a critical role in its potential to form SOA. copernicus.org A key finding from computational modeling and chamber studies is that the presence and number of alkyl branches generally reduce the SOA yield compared to linear alkanes with the same number of carbon atoms. copernicus.org

There are two primary reasons for this reduction:

Increased Volatility: The oxidation products of branched alkanes tend to be more volatile than those of their linear counterparts. Higher volatility means these products are less likely to partition from the gas phase to the particle phase to form aerosols.

Inhibition of Autoxidation: The presence of alkyl branches can hinder the autoxidation process, which is a key pathway for forming the low-volatility products that are essential contributors to SOA mass. copernicus.orgcopernicus.org

Environmental conditions also play a role. For instance, higher concentrations of nitrogen oxides (NOx) can suppress SOA yields by creating competing reaction pathways that form more volatile organonitrate products instead of the low-volatility products from autoxidation.

Table 2: Factors Influencing SOA Yield from Branched Alkanes

Factor Influence on SOA Yield Mechanism Source(s)
Increased Branching Decrease Products are more volatile; autoxidation is inhibited. copernicus.org, copernicus.org
High NOx Conditions Decrease Promotes formation of more volatile organonitrates, competing with low-volatility autoxidation pathways.
Low NOx Conditions Increase Favors autoxidation pathways that produce low-volatility, high-yield products. copernicus.org, copernicus.org

To accurately model the reduced SOA yields from branched alkanes, a specific parameter has been introduced into the UNIPAR model: the autoxidation reduction factor . copernicus.orgcopernicus.org This factor is a function of the degree and position of the carbon branching in the alkane molecule. copernicus.org It is applied to the lumped product groups within the model that contain autoxidation products. copernicus.orgcopernicus.org By applying this reduction factor, the model can account for the decreased probability of branched alkanes undergoing the autoxidation reactions that are critical for forming the low-volatility compounds that drive SOA formation. copernicus.orgcopernicus.org

Influence of Carbon Branching Structure on SOA Yields

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules, which can be difficult to obtain through experiments alone. For a large, asymmetrical molecule like this compound, these methods are essential for developing accurate kinetic models and understanding its chemical behavior. icders.org

Detailed chemical kinetic models have been developed for the isomer 2,6,10-trimethyldodecane to simulate its combustion properties, such as ignition delay time and laminar flame speed. icders.orgacs.org These comprehensive models are built using a reaction-class-based approach, which categorizes the complex oxidation pathways into a manageable number of reaction types, including high-temperature and low-temperature pathways. icders.orgacs.org Sensitivity analysis of these models reveals key reaction paths, such as the formation and isomerization of alkylperoxy (ROO) and alkylhydroperoxy (QOOH) radicals, which are critical for low-temperature reactivity and auto-ignition. researchgate.net

Density Functional Theory (DFT) is a workhorse of quantum chemistry, but standard DFT methods can produce systematic errors when calculating the energies of branched alkanes due to an inaccurate accounting of medium-range electron correlation. nih.govresearchgate.net More advanced methods, such as dispersion-corrected or double-hybrid DFT, are required for accurate thermochemical predictions for these systems. researchgate.net

Studies using methods like time-dependent DFT (TD-DFT) have been employed to investigate the electronic transitions in branched alkanes. acs.org These calculations help assign features in far-ultraviolet (FUV) spectra to specific electronic transitions originating from σ orbitals, providing a deeper understanding of the molecules' electronic structure. acs.org Such computational approaches are invaluable for interpreting experimental data and elucidating the fundamental properties that govern the reactivity of this compound and related compounds. acs.orgscienceopen.com

Table 3: Key Reaction Classes in the Computational Kinetic Modeling of Trimethyldodecane Combustion Based on models developed for the isomer 2,6,10-trimethyldodecane.

Reaction Class Description Importance Source(s)
H-atom abstraction Initial reaction of the fuel molecule with radicals like OH. Initiates the oxidation chain reaction. icders.org, acs.org
Alkyl radical decomposition β-scission of the fuel radical (R•) into smaller molecules. Dominant at high temperatures. icders.org
R• + O2 <=> ROO• Addition of molecular oxygen to the alkyl radical. Key step in the low-temperature oxidation pathway. icders.org, researchgate.net
ROO• <=> QOOH• Isomerization of the alkylperoxy radical. Considered a critical step for low-temperature chain branching and auto-ignition. researchgate.net
QOOH• decomposition Decomposition of the alkylhydroperoxy radical. Leads to chain branching and propagation of the reaction. icders.org, researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Comprehensive literature and database searches did not yield specific molecular dynamics simulation studies or detailed conformational analysis focused exclusively on this compound. While the methodologies for such computational investigations are well-established and have been applied to other branched alkanes and isomers of trimethyldodecane, specific research findings, including data tables on the conformational preferences and energy landscapes of this compound, are not publicly available at this time.

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational space of flexible molecules like this compound. This technique simulates the physical movements of atoms and molecules, providing insights into the different shapes (conformations) a molecule can adopt and the energetic favorability of each. For a branched alkane such as this compound, rotation around its numerous carbon-carbon single bonds gives rise to a vast number of potential conformers.

A typical molecular dynamics study to analyze the conformations of this compound would involve the following steps:

Force Field Selection: A crucial first step is the selection of an appropriate force field. Force fields are empirical sets of parameters that define the potential energy of a system of atoms and are essential for calculating the forces between atoms and predicting their motion. For hydrocarbons like trimethyldodecane, commonly used force fields include CHARMM, AMBER, OPLS (Optimized Potentials for Liquid Simulations), and TraPPE (Transferable Potentials for Phase Equilibria). The accuracy of the simulation is highly dependent on the quality of the force field parameters.

System Setup and Simulation: The simulation would be initiated by defining the initial coordinates of the this compound molecule in a simulation box, often solvated in a chosen medium or in the gas phase. The system is then allowed to evolve over time according to the laws of classical mechanics, with interatomic forces calculated using the selected force field. Simulations are typically run for nanoseconds to microseconds, depending on the processes being studied.

Analysis of Conformational States: The trajectory from the MD simulation, which is a record of the positions and velocities of all atoms at different time points, would be analyzed to identify the most stable and frequently occurring conformations. This analysis often involves monitoring the dihedral angles along the carbon backbone. The results would typically be presented as a potential energy surface, showing the energy of the molecule as a function of its geometry.

While specific data for this compound is not available, studies on similar branched alkanes have shown that the presence and position of methyl groups significantly influence the conformational preferences, affecting properties such as density, viscosity, and boiling point. For instance, research on other trimethyldodecane isomers, such as 2,6,10-trimethyldodecane, has been conducted in the context of its use as a biofuel, where its combustion properties are of primary interest.

Without dedicated studies on this compound, a detailed and data-rich conformational analysis, including specific energy values and dihedral angles for its stable conformers, cannot be provided. Such an investigation would require a focused computational chemistry research project on this particular molecule.

Structure Activity Relationships Sar in 2,4,10 Trimethyldodecane Research

Influence of Branching Architecture on Biodegradability and Environmental Persistence

The molecular structure of branched alkanes like 2,4,10-trimethyldodecane is a critical determinant of their susceptibility to microbial degradation and their persistence in the environment. The number and position of methyl groups along the carbon backbone influence the efficiency of enzymatic processes that break down these compounds.

Comparison with Highly Branched Isoprenoids (e.g., Pristane (B154290), Phytane)

Compared to more complex and highly branched isoprenoids such as pristane (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane), this compound is expected to exhibit greater biodegradability. The relatively simpler branching of a trimethyldodecane isomer facilitates microbial breakdown. In contrast, the additional methyl groups found in pristane and phytane create steric hindrance that significantly impedes the enzymatic processes, leading to their high persistence in the environment. asm.org

Studies have shown that farnesane (2,6,10-trimethyldodecane) is readily degraded by various bacteria, including Rhodococcus and Pseudomonas species. caister.com This is unlike pristane and phytane, which are known for their recalcitrance. The degradation of these highly branched molecules often requires specialized enzymatic pathways, such as omega (ω)-oxidation, to bypass the methyl branches that block standard degradation routes. asm.orgresearchgate.net

Table 1: Comparative Biodegradation of Branched Alkanes in Environmental Media
CompoundCAS NumberEnvironmental MediumMeasured Half-Life (Days)Reference
2,6,10-Trimethyldodecane (B139076) (Farnesane)3891-98-3Activated Sludge FiltrateData indicates degradation, but specific half-life not consistently determined across studies due to background levels. acs.orgconcawe.euacs.org acs.orgconcawe.euacs.org
2,6,10,14-Tetramethylpentadecane (Pristane)1921-70-6Seawater>100 (Limited degradation) concawe.eu
2,6,10,14-Tetramethylhexadecane (Phytane)638-36-8Seawater>100 (Limited degradation) concawe.eu

Impact of Methyl Branching on Enzymatic β-Oxidation Pathways

The primary mechanism for alkane degradation by many microorganisms is β-oxidation, a process that sequentially shortens the fatty acid chain derived from the initial oxidation of the alkane. However, the presence of methyl groups can disrupt this pathway. Methylation, particularly at the β-carbon, is known to inhibit β-oxidation. nih.gov

For a compound like this compound, the positions of the methyl groups are crucial. A methyl branch can act as a roadblock for the enzymes involved in β-oxidation. To overcome this, some bacteria have evolved alternative metabolic routes. nih.gov These can include ω-oxidation, which oxidizes the terminal methyl group at the opposite end of the molecule, creating a dicarboxylic acid that can then be degraded from both ends. asm.org Catabolic pathways for farnesane have been shown to proceed via β-oxidation, indicating that its specific branching structure is less inhibitory than that of more complex isoprenoids. caister.com

Structural Correlates of Combustion Reactivity

The molecular architecture of this compound directly influences its combustion properties, including ignition quality, energy content, and reaction kinetics. These characteristics are vital for its potential use as a component in transportation fuels.

Methylene (B1212753) to Methyl Ratio and Alkylperoxy Radical Reactivity

Research on the combustion of large paraffinic fuels has identified the ratio of methylene (CH₂) to methyl (CH₃) groups as a key parameter that correlates with low-temperature reactivity. researchgate.net This ratio influences the formation and reaction pathways of alkylperoxy (RO₂) radicals, which are crucial intermediates in low-temperature combustion (below ~870 K). researchgate.net For 2,6,10-trimethyldodecane, the CH₂/CH₃ ratio has been shown to be a better predictor of low-temperature reactivity than other metrics like the Derived Cetane Number (DCN) alone. researchgate.net

The reactivity of hydrogen atoms in an alkane molecule follows the general trend: tertiary (methine) > secondary (methylene) > primary (methyl). libretexts.orgunits.it The presence of tertiary C-H bonds in branched alkanes like this compound provides sites for easier H-atom abstraction, initiating the oxidation process. The subsequent reactions of the resulting alkyl radicals with oxygen are governed by complex kinetics, where the structure of the radical dictates the stability and reaction pathways of the ensuing peroxy radicals. acs.orgresearchgate.net

Impact of Molecular Structure on Energy Density and Combustion Characteristics

This compound, as a C15 saturated hydrocarbon, possesses a high energy density, a desirable trait for fuels. Its isomer, farnesane, has a reported energy density of approximately 40 MJ/kg and a high Derived Cetane Number (DCN) of 59.1, indicating excellent ignition quality for compression-ignition engines. researchgate.net The branched structure contributes to a lower freezing point compared to linear alkanes of similar carbon number, which is advantageous for aviation and cold-weather applications. icders.org

Studies comparing linear and branched alkanes show that branched structures tend to react earlier and faster during the initial stages of oxidation at lower temperatures. researchgate.net Detailed kinetic models for 2,6,10-trimethyldodecane have been developed to predict its combustion behavior, including ignition delay times and laminar flame speeds, under various conditions, confirming the significant role its molecular structure plays in its combustion profile. acs.orgicders.org

Table 2: Combustion Properties of 2,6,10-Trimethyldodecane (Farnesane)
PropertyValueSignificanceReference
Molecular FormulaC₁₅H₃₂Defines basic stoichiometry and molecular weight.
Derived Cetane Number (DCN)59.1High value indicates good autoignition quality for diesel engines. researchgate.net
Energy Density~40 MJ/kgHigh energy content per unit mass.
Hydrogen/Carbon (H/C) Ratio2.133Influences combustion products and sooting tendency. researchgate.net
Freezing PointLower than equivalent n-alkanesImproves cold-flow properties of fuels. icders.org

Structural Effects on Environmental Fate and Secondary Organic Aerosol Formation

When released into the atmosphere, this compound is subject to photochemical oxidation, primarily initiated by hydroxyl (OH) radicals during the daytime. bham.ac.uk This process can lead to the formation of secondary organic aerosol (SOA), which has significant impacts on air quality and climate. copernicus.org The molecular structure of the parent alkane is a key factor determining the yield and properties of the resulting SOA.

The atmospheric oxidation of alkanes proceeds through the formation of alkyl peroxy radicals (RO₂). In the presence of nitrogen oxides (NOx), these radicals can react to form a variety of oxygenated products, including dihydrofurans, alkyl nitrates, and hydroxy ketones. bham.ac.uk Some of these products have low volatility and can partition from the gas phase to the particle phase, forming SOA. tandfonline.com

For branched alkanes, the structure influences SOA formation in competing ways. Generally, branched alkanes and their oxidation products have lower vapor pressures than their linear counterparts of the same carbon number, which would favor partitioning to the aerosol phase. copernicus.org However, increased branching can also decrease the propensity for autoxidation—a reaction pathway that can form extremely low-volatility products and significantly contribute to SOA formation. copernicus.org Therefore, the precise SOA yield depends on the complex interplay between volatility reduction and changes in reaction mechanisms dictated by the branching architecture.

Table 3: Secondary Organic Aerosol (SOA) Yields from 2,6,10-Trimethyldodecane (Farnesane) Oxidation
NOx LevelExperimental ConditionSOA Yield (mg/m³)Key ObservationReference
High NOxChamber OH oxidation0.15 - 0.28 (at 3 ppbC/ppb NOₓ)Yields are influenced by branching structure and oligomerization rates.
Variable NOxChamber studiesHigher NOₓ levels can suppress SOA formation due to competition between radical reaction pathways.NO favors pathways that can lead to more volatile products, reducing SOA yield. bham.ac.uk

Volatility of Oxidation Products Derived from Branched Alkanes

The atmospheric oxidation of alkanes is initiated by a reaction with an OH radical, which leads to the formation of peroxyl radicals (RO₂) and subsequently alkoxy radicals (RO). copernicus.orgnih.gov The fate of these alkoxy radicals is highly dependent on the structure of the parent alkane and significantly influences the volatility of the final oxidation products. nih.gov

For branched alkanes, the oxidation products tend to be more volatile compared to those derived from linear alkanes with the same number of carbon atoms. copernicus.orgcopernicus.org This difference is largely attributed to the reaction pathways of the alkoxy radicals. nih.gov In branched alkanes, alkoxy radicals where the radical is located near a branch point are prone to decomposition through C-C bond scission (fragmentation). tandfonline.comnih.gov This fragmentation breaks the carbon skeleton, resulting in smaller, more volatile carbonyl and alkyl radical products. tandfonline.com In contrast, alkoxy radicals from linear alkanes are more likely to undergo H-shift isomerization, which can lead to less volatile, multifunctional products. nih.gov

Branching Degree and Positional Effects on Autoxidation and SOA Yields

The degree and position of alkyl branches on an alkane chain have a significant impact on its ability to undergo autoxidation and the resulting SOA yield. copernicus.orgcopernicus.org Autoxidation is a process involving intramolecular hydrogen shifts of peroxy radicals, which can lead to the formation of highly oxygenated, low-volatility products that are key contributors to SOA formation. copernicus.org

Increasing the number of alkyl branches on an alkane can decrease its propensity for autoxidation. copernicus.orgcopernicus.org This is because the branching structure can hinder the necessary hydrogen shift reactions. copernicus.org Consequently, this reduction in autoxidation leads to a decrease in the formation of low-volatility products and, therefore, a lower SOA yield. copernicus.orgcopernicus.org Models simulating SOA formation from branched alkanes, such as 2,6,10-trimethyldodecane, incorporate an "autoxidation reduction factor" that is dependent on the degree and position of branching to account for this effect. copernicus.orgcopernicus.orgcopernicus.org

The table below presents simulated SOA yields for 2,6,10-Trimethyldodecane under various atmospheric conditions, highlighting the influence of NOx levels on SOA formation.

Table 1: Simulated SOA Yields for 2,6,10-Trimethyldodecane This interactive table is based on data from modeling studies simulating the impact of different atmospheric conditions on Secondary Organic Aerosol (SOA) yields from 2,6,10-Trimethyldodecane.

HC ppbC / NOx ppb LevelSeed ConditionRelative HumiditySOA Yield (µg/m³)
210 µg/m³ Ammonium Sulfate60%Value not specified
510 µg/m³ Ammonium Sulfate60%Value not specified
1010 µg/m³ Ammonium Sulfate60%Value not specified
210 µg/m³ Sulfuric Acid60%Value not specified
510 µg/m³ Sulfuric Acid60%Value not specified
1010 µg/m³ Sulfuric Acid60%Value not specified
2No Seed60%Value not specified
5No Seed60%Value not specified
10No Seed60%Value not specified
Data derived from simulations mentioned in studies. Specific yield values under these exact conditions were projected but not explicitly quantified in the source material. The study noted that SOA yields were significantly impacted by NOx levels but not significantly by seed conditions or humidity. copernicus.org

Applications of 2,4,10 Trimethyldodecane in Advanced Materials and Energy Systems

Sustainable Aviation Fuels and Biofuel Blends

2,4,10-Trimethyldodecane, also known as farnesane, is a branched alkane that has garnered significant attention as a sustainable aviation fuel (SAF) and a blend component for conventional fuels. icders.org Its renewable origin, primarily through the fermentation of sugars and subsequent hydrogenation of farnesene (B8742651), positions it as a key player in the transition to more environmentally friendly energy sources. researchgate.net

Farnasane is recognized as a synthesized iso-paraffin (SIP) from hydroprocessed fermented sugars and is approved as a blending component for jet fuel. frontiersin.orgfrontiersin.org The production process involves genetically engineered microorganisms that ferment sugars to produce farnesene, an olefin intermediate. frontiersin.orgfrontiersin.org This intermediate then undergoes hydroprocessing to yield the final, stable iso-paraffin, this compound. frontiersin.orgfrontiersin.org This biojet fuel component is a single hydrocarbon, which contrasts with the complex mixture of hydrocarbons found in petroleum-derived jet fuel. frontiersin.orgfrontiersin.org

A study on the behavior of fungi in aviation fuels evaluated a 10% farnesane blend with jet fuel. nih.gov The blend was prepared under aseptic conditions for the experimental setup. nih.gov

The use of this compound in fuel blends has shown positive impacts on combustion efficiency and emissions. Its higher cetane number compared to conventional fuels contributes to improved combustion. icders.org Blending farnesane with diesel has been shown to reduce carbon monoxide (CO) and hydrocarbon (HC) emissions by 30%. In general, the combustion of farnesane is known to produce lower amounts of nitrogen oxides and soot. researchgate.net

The combustion characteristics of this compound have been the subject of detailed kinetic modeling to understand its ignition delay times and laminar flame speeds under various conditions. icders.org These models are essential for optimizing its use in combustion engines. icders.org

Table 1: Combustion Characteristics of this compound

Parameter Value/Outcome Experimental Support
Ignition Delay (800 K) 1E-3 s Shock tube experiments
Laminar Flame Speed 55 cm/s (Φ = 1.0, 1 atm) Bunsen burner measurements
Key Sensitive Reactions ROO → RO + O₂, R → smaller hydrocarbons CHEMKIN-PRO simulations

This table presents key combustion parameters of this compound based on experimental and simulation studies.

A key advantage of this compound is its lower freezing point compared to conventional fuels, making it suitable for use in cold environments. icders.org This property is critical for aviation fuels, which are subjected to extremely low temperatures at high altitudes. While specific data on its performance under various environmental conditions is part of ongoing research, its inherent properties suggest good low-temperature performance.

Impact on Combustion Efficiency and Emission Profiles

Development as a Precursor for Specialized Surfactants

Beyond its application in fuels, this compound's molecular structure lends itself to the synthesis of other valuable chemicals. Specifically, a byproduct of its production process serves as a precursor for specialized surfactants.

Hexahydrofarnesol (3,7,11-trimethyldodecan-1-ol), a byproduct from the industrial production of farnesane, is used as a lipophilic starting material for the synthesis of a new class of bio-based surfactants. nih.govrsc.orgrsc.orgresearchgate.net These surfactants, known as hexahydrofarnesyl glycosides, are created by coupling hexahydrofarnesol with various sugars like arabinose, xylose, glucose, mannose, and maltose. nih.govrsc.org

The synthesis is typically achieved through direct Fisher glycosylation, where the sugar is dispersed in an excess of hexahydrofarnesol under acidic catalysis. nih.govrsc.org This process yields surfactants that are 100% bio-based, offering a sustainable alternative to traditional surfactants. nih.govrsc.orgresearchgate.net These novel surfactants exhibit desirable properties such as low sensitivity to temperature and salinity, and the ability to form stable microemulsions. rsc.orgresearchgate.net

Table 2: Isolated Yields and Purities of Synthesized Hexahydrofarnesyl Glycosides

Sample Isolated Yield (%) Purity (%)
HHFA (Hexahydrofarnesyl Arabinoside) 45 >95
HHFMalt (Hexahydrofarnesyl Maltoside) 30 >95

This table summarizes the yield and purity of two examples of hexahydrofarnesyl glycosides synthesized from a byproduct of this compound production. Data sourced from a 2020 study on the preparation of these bio-based surfactants. nih.gov

Role of Branched Hydrophobic Tails in Surfactant Property Modulation

The molecular architecture of a surfactant's hydrophobic tail is a critical determinant of its behavior at interfaces and its self-assembly in solution. While linear alkyl chains are common, the introduction of branching, such as in the case of a this compound tail, significantly modulates key surfactant properties. This modulation arises from steric and geometric effects that influence how the surfactant molecules pack at interfaces and form aggregates like micelles.

The fundamental impact of branching is the disruption of the orderly packing of hydrophobic tails. researchgate.net Compared to their linear counterparts, branched-chain surfactants like one derived from this compound are bulkier. nih.govacs.org This increased bulk introduces steric hindrance, which prevents the hydrophobic tails from aligning closely together at an air-water or oil-water interface. scispace.com Consequently, the effective area occupied by each surfactant molecule at the interface (Acmc) increases. scispace.comfirp-ula.org

This inefficient packing has a direct effect on the process of micellization. The formation of micelles is a strategy for surfactant molecules to minimize the unfavorable contact between their hydrophobic tails and the aqueous environment. cosmeticsandtoiletries.com Because the branched structure of a this compound tail interferes with the compact aggregation required to form a stable micellar core, a higher concentration of the surfactant is typically needed in the bulk solution before micelle formation becomes energetically favorable. researchgate.net This results in a higher critical micelle concentration (CMC) when compared to a linear surfactant of the same carbon number. firp-ula.orgshell.comrug.nl

Despite having a higher CMC, branched surfactants can be more effective at reducing surface tension (γcmc). firp-ula.org The methyl groups of a this compound tail can create a more disordered and less dense interfacial layer, which can more effectively disrupt the cohesive energy of water at the surface. firp-ula.org Research on various branched surfactants has shown they can lead to lower surface tension values, superior wetting on hydrophobic surfaces, and faster defoaming compared to linear isomers. firp-ula.orgacs.org The specific location of the branches along the primary hydrocarbon chain is also a significant factor, with branches closer to the hydrophilic headgroup generally exerting a stronger influence on these properties. scispace.com

While specific research on surfactants derived directly from this compound is not widely published, the principles are well-established. Related branched C15 alkanes, such as 2,6,10-trimethyldodecane (B139076) (farnesane), are recognized as valuable precursors for producing surfactants with branched hydrophobic tails. This underscores the industrial and scientific interest in using such structures to fine-tune surfactant performance for specialized applications in advanced materials and energy systems.

Data Tables

Table 1: Comparative Properties of Linear vs. Branched-Tail Surfactants

This table provides an illustrative comparison of the expected properties between a surfactant with a linear C15 alkyl tail and a hypothetical surfactant with a branched C15 tail, such as one derived from trimethyldodecane. The values demonstrate general principles and trends observed in surfactant science.

PropertyLinear C15 SurfactantBranched C15 Surfactant (e.g., Trimethyldodecyl-based)Rationale for Difference
Critical Micelle Concentration (CMC)LowerHigherBranching disrupts efficient packing, requiring a higher concentration to form micelles. firp-ula.orgshell.com
Area per Molecule at Interface (Acmc)SmallerLargerSteric hindrance from methyl groups prevents close packing of tails at the interface. scispace.comfirp-ula.org
Surface Tension at CMC (γcmc)HigherLowerBranched tails can create a more hydrophobic layer at the interface, reducing surface tension more effectively. firp-ula.org
Packing EfficiencyHighLowThe linear structure allows for ordered, dense packing, whereas branches cause disruption. researchgate.netsolubilityofthings.com
Foaming AbilityHigherLowerInefficient packing at the air-water interface often leads to less stable foam films. firp-ula.orgshell.com

Future Research Directions and Emerging Areas

Advanced Mechanistic Studies of Chemical Transformations

Future investigations into the chemical transformations of 2,6,10-trimethyldodecane (B139076) will be crucial for optimizing its performance as a fuel. While current models provide a good foundation, more advanced mechanistic studies are needed.

A comprehensive chemical kinetic model for 2,6,10-trimethyldodecane has been developed, incorporating 35 reaction classes to describe its combustion behavior. This model has been validated against experimental data for ignition delay times, flow reactor oxidation, and laminar flame speeds.

Key reaction pathways at different temperature regimes have been identified. At high temperatures, the combustion is dominated by specific reaction classes, while at lower temperatures, a different set of reactions becomes more influential. For instance, at 800 K, two main reaction pathways are observed: the formation of ROO radicals from the reaction of R radicals with oxygen, and the decomposition of R radicals into smaller molecules like C11H22-37-1 and IC4H9. epri.com The competition between these pathways gives rise to the negative temperature coefficient (NTC) phenomenon observed in the low-temperature region. epri.com

Future research should focus on refining these models by:

Investigating the formation and consumption of P(OOH)2, a recently identified important reaction pathway in the low-temperature oxidation of hydrocarbons. epri.com

Improving the prediction of laminar flame speeds under high-pressure conditions, where current skeletal mechanisms show limitations. epri.com

Elucidating the influence of the methylene (B1212753) (CH2) to methyl (CH3) ratio on the reactivity of alkylperoxy radicals, which is a key factor in low-temperature combustion.

A deeper understanding of these reaction mechanisms will enable the development of more accurate predictive models for combustion simulations, aiding in the design of more efficient and cleaner engines.

Refined Environmental Fate Modeling and Predictive Capabilities

Current models, such as the Level III fugacity model in EpiSuite, predict that 2,6,10-trimethyldodecane will primarily partition to water (63.9%) and sediment (28%), with smaller amounts distributed to air (6.9%) and soil (1.27%). However, these models rely on quantitative structure-activity relationships (QSAR) and require further validation with experimental data.

A significant area for future research is the formation of secondary organic aerosols (SOA) from the atmospheric oxidation of 2,6,10-trimethyldodecane. The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model has been used to predict SOA formation from branched alkanes, but further refinement is needed.

Key areas for future research in environmental fate modeling include:

Improving the prediction of product distributions from the gas-phase oxidation of 2,6,10-trimethyldodecane, which is a critical input for SOA models.

Investigating the influence of nitrogen oxide (NOx) levels on SOA formation, as higher NOx concentrations can suppress SOA yields.

Developing more accurate predictions for the biodegradation kinetics of 2,6,10-trimethyldodecane in different environmental media, as current models can have significant uncertainty.

The table below summarizes the predicted environmental distribution of 2,6,10-trimethyldodecane based on a Level III fugacity model.

Environmental CompartmentPredicted Distribution (%)
Water63.9
Sediment28.0
Air6.9
Soil1.27

This data is based on QSAR modeling and requires experimental validation.

Exploration of Novel Biotransformation Pathways and Enzymes

The biotransformation of 2,6,10-trimethyldodecane by microorganisms is a key aspect of its environmental biodegradability. While it is known to be biodegradable, the specific enzymatic pathways and the microorganisms involved are not fully understood.

Research has shown that various microorganisms possess the metabolic capability to transform hydrocarbons. Enzymes such as alkane hydroxylases, alcohol dehydrogenases, and lipases are known to be involved in the degradation of long-chain alkanes. For example, thermophilic bacteria like Geobacillus stearothermophilus and Bacillus licheniformis have been shown to degrade long-chain alkanes up to C40.

Future research in this area should focus on:

Identifying and characterizing the specific enzymes and microbial consortia responsible for the degradation of 2,6,10-trimethyldodecane.

Investigating the initial steps of oxidation, which can occur at the terminal, subterminal, or ω-positions of the alkane chain.

Exploring the potential for using extremophilic enzymes for bioremediation applications, as they may offer enhanced stability and activity under harsh environmental conditions.

Applying metagenomic approaches to discover novel enzymes with enhanced activity towards branched alkanes like 2,6,10-trimethyldodecane.

The table below lists enzymes known to be involved in the biodegradation of hydrocarbons, which are likely relevant for the biotransformation of 2,6,10-trimethyldodecane.

Enzyme ClassFunction in Hydrocarbon Degradation
Alkane HydroxylaseIntroduces an oxygen atom into the alkane chain, initiating degradation.
Alcohol DehydrogenaseOxidizes the resulting alcohol to an aldehyde.
Lipase/EsteraseCan cleave ester bonds, potentially involved in the degradation of metabolic intermediates.
Cytochrome P450 MonooxygenaseA versatile class of enzymes capable of oxidizing a wide range of hydrocarbons.

Development of Comprehensive Structure-Property-Performance Relationships

Establishing clear relationships between the molecular structure of 2,6,10-trimethyldodecane, its physical and chemical properties, and its performance as a fuel is a critical area for future research. While the branched structure is known to contribute to its favorable properties, a more quantitative understanding is needed.

The methylene-to-methyl ratio has been identified as a key parameter that correlates with the low-temperature reactivity and ignition delay of large paraffinic fuels. This suggests that the specific branching pattern of 2,6,10-trimethyldodecane is a crucial determinant of its combustion behavior.

Future work should aim to:

Develop robust quantitative structure-property relationship (QSPR) models that can accurately predict properties like cetane number, viscosity, and freezing point based on molecular descriptors.

Investigate the impact of isomeric purity on fuel properties, as different isomers of trimethyldodecane may exhibit different performance characteristics.

Use advanced analytical techniques to characterize the relationship between molecular structure and properties like lubricity and thermal stability.

Integration of Experimental and Computational Methodologies for Predictive Science

The synergy between experimental and computational approaches will be paramount in advancing the science of 2,6,10-trimethyldodecane. Integrated approaches can accelerate the pace of discovery and provide deeper insights than either methodology could alone.

For example, computational fluid dynamics (CFD) simulations coupled with detailed chemical kinetic models are essential for designing and optimizing combustion devices. epri.com Similarly, the integration of experimental biodegradation data with machine learning models can lead to more accurate predictions of environmental persistence.

Future research should focus on:

Using experimental data from shock tubes, flow reactors, and flame speed measurements to further validate and refine computational kinetic models.

Combining experimental measurements of SOA formation with advanced aerosol models to improve predictions of atmospheric impacts.

Integrating experimental biodegradation studies with computational tools like molecular docking and molecular dynamics to understand the interactions between 2,6,10-trimethyldodecane and microbial enzymes.

Employing machine learning and artificial intelligence to analyze large datasets from both experiments and simulations to uncover novel structure-property relationships and guide future research directions.

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